![molecular formula C24H18ClF2N3O2S B11604245 N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11604245.png)
N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes chlorophenyl, fluorobenzyl, and fluorophenyl groups, making it a subject of interest for scientific research.
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the imidazolidinone core, followed by the introduction of the chlorophenyl, fluorobenzyl, and fluorophenyl groups through various chemical reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide can be compared with other similar compounds, such as:
- N-(4-chlorophenyl)-2-[3-(4-methylbenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
- N-(4-chlorophenyl)-2-[3-(4-bromobenzyl)-1-(4-bromophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
These compounds share similar structural features but differ in the substituents on the benzyl and phenyl groups. The uniqueness of this compound lies in its specific combination of chlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties.
Biological Activity
N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structure
The compound is synthesized through a multi-step process involving the reaction of 4-chlorophenyl and 4-fluorobenzyl derivatives with thioxoimidazolidin frameworks. The general structure can be represented as follows:
This structure features a thioxoimidazolidin core, which is significant for its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit potent antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
---|---|---|
Compound A | Moderate | Weak |
Compound B | Strong | Moderate |
Target Compound | Strong | Moderate |
The proposed mechanism of action for this class of compounds involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The thioxoimidazolidin moiety is believed to play a crucial role in these interactions by binding to specific bacterial enzymes.
Cytotoxicity Studies
While assessing the biological activity, it is crucial to evaluate cytotoxicity against eukaryotic cell lines. Preliminary data suggest that this compound shows selective toxicity towards bacterial cells while maintaining a favorable safety profile for mammalian cells.
Study 1: Antibacterial Efficacy
In a study conducted on a series of thioxoimidazolidin derivatives, the target compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antibacterial agent.
Study 2: Biofilm Disruption
Another investigation focused on the ability of the compound to disrupt biofilms formed by pathogenic bacteria. Results indicated that treatment with this compound significantly reduced biofilm biomass in comparison to untreated controls.
Properties
Molecular Formula |
C24H18ClF2N3O2S |
---|---|
Molecular Weight |
485.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C24H18ClF2N3O2S/c25-16-3-9-19(10-4-16)28-22(31)13-21-23(32)30(20-11-7-18(27)8-12-20)24(33)29(21)14-15-1-5-17(26)6-2-15/h1-12,21H,13-14H2,(H,28,31) |
InChI Key |
DOTUIFSNQVTYBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
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